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Introduction:

Fluoxetine, marketed under the trade name Prozac, is a widely recognized antidepressant

classified as a selective serotonin reuptake inhibitor (SSRI).[1][2] Its synthesis has been

approached through various routes, with one notable pathway involving the use of Ethyl 3-
hydroxy-3-phenylpropanoate as a key intermediate. This document provides detailed

application notes and experimental protocols for the synthesis of Fluoxetine hydrochloride from

ethyl benzoylacetate, with a focus on the role of Ethyl 3-hydroxy-3-phenylpropanoate. The

described multi-step synthesis offers a practical approach for laboratory-scale preparation.[3][4]

Overall Synthesis Workflow
The synthesis of Fluoxetine hydrochloride from ethyl benzoylacetate is a four-step process.

The initial step involves the reduction of the keto group in ethyl benzoylacetate to a hydroxyl

group, yielding Ethyl 3-hydroxy-3-phenylpropanoate. This intermediate then undergoes

amidation with methylamine. The resulting N-methyl-3-hydroxy-3-phenylpropanamide is

subsequently etherified, followed by a final reduction of the amide group to the secondary

amine of Fluoxetine, which is then converted to its hydrochloride salt.
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Step 1: Reduction Step 2: Amination Step 3: Etherification Step 4: Reduction & Salification

Ethyl Benzoylacetate Ethyl 3-hydroxy-3-phenylpropanoate
NaBH4, Methanol/Water

N-methyl-3-hydroxy-3-phenylpropanamideMethylamine, Methanol N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide4-Trifluoromethylphenol FluoxetineLiAlH4 Fluoxetine HCl
Gaseous HCl
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Caption: Overall workflow for the synthesis of Fluoxetine HCl.

Quantitative Data Summary
The following table summarizes the key quantitative data for each step in the synthesis of

Fluoxetine hydrochloride.
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Step Reaction
Key
Reagents

Solvent
Temperat
ure (°C)

Reaction
Time
(hours)

Yield (%)

1

Reduction

of Ethyl

Benzoylac

etate

Sodium

borohydrid

e (NaBH₄),

Acetic acid

Methanol/

Water
10-15 1-3 80-95[3][4]

2 Amination

35%

Methylamin

e in

Methanol

Methanol

Room

Temperatur

e

24
Quantitativ

e[3]

3
Etherificati

on

4-

Trifluorome

thylphenol

- 15-20
A few

hours
-

4

Reduction

and

Salification

Lithium

aluminium

hydride

(LiAlH₄),

Gaseous

HCl

Ether Reflux 4 70-80[3][4]

Experimental Protocols
Step 1: Synthesis of Ethyl 3-hydroxy-3-phenylpropanoate (X)

This protocol details the reduction of ethyl benzoylacetate to Ethyl 3-hydroxy-3-
phenylpropanoate.

Materials:

Ethyl benzoylacetate

Methanol

Water
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Sodium borohydride (NaBH₄)

1N Sodium hydroxide (NaOH)

50% Acetic acid

Methylene chloride

Anhydrous magnesium sulfate

Procedure:

In a reaction vessel, dissolve one mole of ethyl benzoylacetate in 700 ml of methanol and

150 ml of water.[3][4]

Prepare a solution of a molar equivalent of NaBH₄ in 1N NaOH.

Cool the ethyl benzoylacetate solution to 10-15°C with stirring.

Add the NaBH₄ solution dropwise to the reaction mixture, maintaining the pH between 6 and

7 by the addition of 50% acetic acid.[3][4]

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically

complete within 1 to 3 hours.[3]

Once the reaction is complete, partially evaporate the solvent under reduced pressure.

Dilute the remaining solution with water and extract the product with methylene chloride.

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent

to dryness to obtain Ethyl 3-hydroxy-3-phenylpropanoate. A yield of 90% can be

expected.[3]

Step 2: Synthesis of N-methyl-3-hydroxy-3-phenylpropanamide (XI)

This protocol describes the amination of Ethyl 3-hydroxy-3-phenylpropanoate with

methylamine.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://patents.google.com/patent/EP0380924A1/en
https://data.epo.org/publication-server/rest/v1.1/patents/EP0380924NWB1/document.pdf
https://patents.google.com/patent/EP0380924A1/en
https://data.epo.org/publication-server/rest/v1.1/patents/EP0380924NWB1/document.pdf
https://patents.google.com/patent/EP0380924A1/en
https://www.benchchem.com/product/b1359866?utm_src=pdf-body
https://patents.google.com/patent/EP0380924A1/en
https://www.benchchem.com/product/b1359866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Ethyl 3-hydroxy-3-phenylpropanoate (from Step 1)

35% (w/w) solution of methylamine in methanol

Procedure:

Dissolve the Ethyl 3-hydroxy-3-phenylpropanoate (0.9 moles) obtained in the previous

step in 250 ml of methanol.[3]

At room temperature, add 100 ml of a 35% methylamine solution in methanol to the reaction

mixture with stirring.[3]

After 16 hours, add an additional 80 ml of the methylamine solution.[3]

Monitor the reaction progress by TLC. The reaction should be complete after approximately

24 hours.[3]

Evaporate the solvent to dryness to obtain a quantitative yield of N-methyl-3-hydroxy-3-

phenylpropanamide, which can be used in the next step without further purification.[3]

Step 3: Synthesis of N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide (XII)

This protocol outlines the etherification of the hydroxyl group.

Materials:

N-methyl-3-hydroxy-3-phenylpropanamide (from Step 2)

4-Trifluoromethylphenol

Organic solvent (e.g., as specified in the patent, though not explicitly named in the snippet)

Activating substances (optional)

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1359866?utm_src=pdf-body
https://www.benchchem.com/product/b1359866?utm_src=pdf-body
https://patents.google.com/patent/EP0380924A1/en
https://patents.google.com/patent/EP0380924A1/en
https://patents.google.com/patent/EP0380924A1/en
https://patents.google.com/patent/EP0380924A1/en
https://patents.google.com/patent/EP0380924A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treat the N-methyl-3-hydroxy-3-phenylpropanamide with 4-trifluoromethylphenol in a suitable

organic solvent.[3]

Optionally, activating substances can be added.

Maintain the temperature between 15 and 20°C.[4]

The reaction is typically complete after a few hours, as monitored by TLC.[4]

Upon completion, the product can be isolated by evaporating the solution to dryness and

taking up the residue with boiling hexane.

Step 4: Synthesis of Fluoxetine (V) and its Hydrochloride Salt (I)

This final protocol details the reduction of the amide to the amine and subsequent salt

formation.

Materials:

N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide (from Step 3)

Lithium aluminium hydride (LiAlH₄)

Organic solvent (e.g., Ether)

Acetone

Ethyl acetate

10% Sodium hydroxide (NaOH)

Hexane

Gaseous Hydrogen Chloride (HCl)

Procedure:

Reduce the N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide with a metallic

hydride such as LiAlH₄ in an organic solvent. The molar ratio of LiAlH₄ to the amide should
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be between 0.7 and 0.9.[3][4]

Reflux the reaction mixture for 4 hours.[3]

After cooling, cautiously add a mixture of acetone and ethyl acetate to quench the excess

hydride.

Dilute the solution with 10% NaOH and extract the product twice with a 2:1 mixture of

Hexane/ethyl acetate.[3][4]

Wash the combined organic extracts with water and dry.

Evaporate the solvent to obtain Fluoxetine base.

Dissolve the Fluoxetine base in a small amount of ether and treat with gaseous HCl.

Cool the solution to 4°C overnight to precipitate Fluoxetine hydrochloride.[3]

Collect the precipitate by filtration to obtain Fluoxetine hydrochloride with a yield of 70-80%.

[3][4]

Logical Relationship Diagram
The following diagram illustrates the logical progression and key transformations in the

synthesis of Fluoxetine.
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Starting Material:
Ethyl Benzoylacetate

Key Intermediate:
Ethyl 3-hydroxy-3-phenylpropanoate

Reduction (Ketone to Alcohol)

Amide Intermediate:
N-methyl-3-hydroxy-3-phenylpropanamide

Amination (Ester to Amide)

Etherified Amide:
N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamide

Etherification (Hydroxyl to Ether)

Final Product:
Fluoxetine

Reduction (Amide to Amine)

Salt Form:
Fluoxetine HCl

Salification

Click to download full resolution via product page

Caption: Logical progression of the synthesis of Fluoxetine HCl.

Disclaimer: These protocols are intended for informational purposes for qualified researchers

and scientists. All laboratory work should be conducted in a controlled environment with

appropriate safety precautions. The yields and reaction times are based on published data and

may vary.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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